2-({[2-hydroxy-3-(2-nitrophenoxy)propyl]amino}carbonyl)benzoic acid
Overview
Description
2-({[2-hydroxy-3-(2-nitrophenoxy)propyl]amino}carbonyl)benzoic acid, also known as BN82002, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-({[2-hydroxy-3-(2-nitrophenoxy)propyl]amino}carbonyl)benzoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a role in the regulation of inflammatory responses. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, oxidative stress, and apoptosis. This compound has also been shown to improve cognitive function and reduce the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-({[2-hydroxy-3-(2-nitrophenoxy)propyl]amino}carbonyl)benzoic acid is its potential therapeutic properties in various research fields. However, there are also limitations to using this compound in lab experiments. One limitation is the lack of understanding of its mechanism of action. Another limitation is the potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 2-({[2-hydroxy-3-(2-nitrophenoxy)propyl]amino}carbonyl)benzoic acid. One direction is to further investigate its mechanism of action and identify potential targets for therapeutic intervention. Another direction is to explore its potential therapeutic properties in other disease models. Additionally, the development of more selective and potent analogs of this compound may lead to improved therapeutic efficacy.
Scientific Research Applications
2-({[2-hydroxy-3-(2-nitrophenoxy)propyl]amino}carbonyl)benzoic acid has been studied for its potential therapeutic properties in various research fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disease, this compound has been shown to have anti-inflammatory and anti-thrombotic effects.
properties
IUPAC Name |
2-[[2-hydroxy-3-(2-nitrophenoxy)propyl]carbamoyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7/c20-11(10-26-15-8-4-3-7-14(15)19(24)25)9-18-16(21)12-5-1-2-6-13(12)17(22)23/h1-8,11,20H,9-10H2,(H,18,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEBKBLVDYFUIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(COC2=CC=CC=C2[N+](=O)[O-])O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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